Nitromethane-13C

NMR Spectroscopy Isotopic Labeling Sensitivity Analysis

Nitromethane-13C is a stable isotope-labeled analog of nitromethane, wherein the naturally abundant 12C atom is substituted with the non-radioactive 13C isotope. It is supplied as a neat liquid with a molecular formula of 13CH3NO2, a molecular weight of 62.03 g/mol, and a nominal mass shift of M+1 relative to the unlabeled parent compound.

Molecular Formula CH3NO2
Molecular Weight 62.033 g/mol
CAS No. 32480-00-5
Cat. No. B1600542
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNitromethane-13C
CAS32480-00-5
Molecular FormulaCH3NO2
Molecular Weight62.033 g/mol
Structural Identifiers
SMILESC[N+](=O)[O-]
InChIInChI=1S/CH3NO2/c1-2(3)4/h1H3/i1+1
InChIKeyLYGJENNIWJXYER-OUBTZVSYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Nitromethane-13C (CAS 32480-00-5) Technical Procurement Profile for Stable Isotope-Labeled Analytical Standards


Nitromethane-13C is a stable isotope-labeled analog of nitromethane, wherein the naturally abundant 12C atom is substituted with the non-radioactive 13C isotope . It is supplied as a neat liquid with a molecular formula of 13CH3NO2, a molecular weight of 62.03 g/mol, and a nominal mass shift of M+1 relative to the unlabeled parent compound . The compound is commercially available with a certified isotopic enrichment of 99 atom % 13C and a chemical purity assay of 99% (CP), ensuring its suitability as a high-fidelity internal standard and tracer for quantitative analytical workflows .

Why Generic Substitution of Nitromethane-13C with Other Isotopologs Compromises Quantitative Analytical Workflows


While nitromethane is commercially available in multiple isotopically labeled forms, including 15N, deuterated (d3), and dual-labeled (13C,d3) variants, these are not functionally interchangeable for all applications. The analytical performance of an internal standard or tracer is directly governed by the specific isotope's nuclear spin properties, mass shift magnitude, and the potential for isotopic exchange or chromatographic retention time shifts [1]. For example, the selection of a 13C label over a 2H (deuterium) label directly impacts the accuracy of liquid chromatography-mass spectrometry (LC-MS) quantification due to deuterium's propensity to cause retention time shifts [2]. Conversely, for nuclear magnetic resonance (NMR) experiments, the choice between 13C and 15N labeling dictates the required instrument time and detection limit due to a documented order-of-magnitude difference in their intrinsic sensitivity [1]. The following evidence quantifies these critical differentiators.

Nitromethane-13C Quantitative Differentiation Evidence Against Closest Labeled Analogs


NMR Sensitivity Advantage: 13C Detection is Tenfold More Sensitive than 15N, Reducing Analysis Time

For nuclear magnetic resonance (NMR) experiments, the choice of isotope label has a direct and quantifiable impact on detection sensitivity. The 15N nucleus is documented to have an NMR sensitivity approximately one-tenth that of 13C, based on its lower magnetogyric ratio (γ) [1]. This intrinsic physical difference means that acquiring a usable 15N NMR spectrum for a low-concentration sample (e.g., <1 M) can be 'quite difficult' and may require 'one to two days' of instrument time, whereas a 13C spectrum is obtainable under comparable conditions [1]. Therefore, for NMR-based tracing or structural studies where sensitivity is limiting, nitromethane-13C offers a substantial time and resource advantage over a hypothetical 15N-labeled nitromethane analog.

NMR Spectroscopy Isotopic Labeling Sensitivity Analysis

LC-MS Quantification Accuracy: 13C-Labeled Standards Eliminate Deuterium-Induced Retention Time Shifts

In liquid chromatography-mass spectrometry (LC-MS) applications, the use of a deuterated internal standard can introduce a chromatographic retention time shift relative to the unlabeled analyte, which can lead to differential matrix effects and compromise quantification accuracy [1]. In contrast, a 13C-labeled internal standard like nitromethane-13C co-elutes exactly with the 12C analyte because the replacement of 12C with 13C causes only a minimal change in atomic mass and does not significantly alter physicochemical properties [1]. This exact co-elution ensures that both the standard and the analyte experience identical ionization suppression or enhancement, thereby providing a more reliable correction factor and improving the precision of quantitative measurements.

LC-MS Quantitative Analysis Internal Standards Stable Isotope Labeling

Isotopic Enrichment Purity: 99 atom % 13C Specification Enables High-Fidelity Metabolic Flux Tracing

The utility of nitromethane-13C as a tracer in metabolic flux analysis is directly dependent on its isotopic enrichment level. Commercially available nitromethane-13C is specified with an isotopic purity of 99 atom % 13C . This high enrichment ensures that the isotopic label's signal dominates over the natural abundance background of 1.1% 13C, providing a high signal-to-background ratio for tracking carbon atom fate in biological or chemical systems. This specification provides a quantitative benchmark against lower-enrichment or generic, non-certified '13C-labeled' materials which may have variable and lower effective enrichment, thereby introducing greater uncertainty into flux calculations [1].

Metabolic Flux Analysis Isotopic Purity 13C-Labeling

High-Value Application Scenarios for Nitromethane-13C Supported by Quantitative Differentiation Data


High-Precision LC-MS/MS Quantification of Nitromethane in Environmental or Forensic Matrices

When quantifying trace levels of nitromethane in complex sample matrices (e.g., groundwater, biological fluids, or explosive residues), the use of nitromethane-13C as an internal standard is indicated. As established, its 13C label ensures perfect co-elution with the target analyte, effectively correcting for matrix-induced ion suppression or enhancement, a known source of error when using deuterated standards that can exhibit retention time shifts [1]. This application directly leverages the class-level inference that 13C-labeled standards provide superior accuracy to their deuterated counterparts [1].

NMR-Based Mechanistic and Metabolic Tracing Studies Requiring High Sensitivity

For investigations employing NMR to track the carbon atom of a nitromethane derivative through a reaction mechanism or a metabolic pathway, the selection of the 13C label over a 15N label is critical. The documented tenfold sensitivity advantage of 13C detection over 15N [2] means that nitromethane-13C enables experiments to be completed with less sample material or in significantly shorter instrument times, which is particularly valuable when analyzing precious biological extracts or transient intermediates.

13C-Metabolic Flux Analysis (13C-MFA) with GC-MS or NMR Detection

In 13C-MFA experiments, the quantitative determination of intracellular reaction rates relies on the precise measurement of 13C-label incorporation into downstream metabolites [3]. The high isotopic enrichment of 99 atom % 13C in commercial nitromethane-13C provides a strong, unambiguous tracer signal against the natural 1.1% 13C background, enabling accurate calculation of metabolic flux ratios . This application is supported by the specified isotopic purity, a key procurement criterion for materials used in such quantitative modeling studies.

Characterization of Acid-Base Surface Properties by 13C CP/MAS NMR

Nitromethane-13C can serve as an accurate and effective NMR probe molecule for monitoring the basicity of oxide surfaces [4]. The 13C chemical shift of the adsorbed aci-anion of nitromethane exhibits a linear relationship with the heat of CO2 adsorption, providing a quantitative measure of surface basicity [4]. The use of the 13C-enriched compound (versus natural abundance) enhances the sensitivity of the solid-state NMR experiment, enabling faster and more reliable characterization of catalytic materials.

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